molecular formula C18H40N2O B14518257 1-[(3-Aminopropyl)amino]pentadecan-2-OL CAS No. 62745-92-0

1-[(3-Aminopropyl)amino]pentadecan-2-OL

Cat. No.: B14518257
CAS No.: 62745-92-0
M. Wt: 300.5 g/mol
InChI Key: RZISEBQJNNCXAF-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)amino]pentadecan-2-OL is an organic compound with the molecular formula C18H40N2O. It contains a primary amine, a secondary amine, a hydroxyl group, and a secondary alcohol. This compound is notable for its unique structure, which includes both amine and alcohol functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Aminopropyl)amino]pentadecan-2-OL typically involves the reaction of a long-chain alkyl halide with a diamine, followed by reduction and hydroxylation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Aminopropyl)amino]pentadecan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine groups can be reduced to form primary or secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typical reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

1-[(3-Aminopropyl)amino]pentadecan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)amino]pentadecan-2-OL involves its interaction with cellular membranes and proteins. The compound’s amine groups can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Aminopropyl)amino]pentadecan-2-OL is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62745-92-0

Molecular Formula

C18H40N2O

Molecular Weight

300.5 g/mol

IUPAC Name

1-(3-aminopropylamino)pentadecan-2-ol

InChI

InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18(21)17-20-16-13-15-19/h18,20-21H,2-17,19H2,1H3

InChI Key

RZISEBQJNNCXAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CNCCCN)O

Origin of Product

United States

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